3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one
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Overview
Description
The compound 3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO-B selectively makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C26H17ClO6 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[7-[(4-chlorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C26H17ClO6/c1-30-22-4-2-3-16-11-21(26(29)33-25(16)22)20-13-24(28)32-23-12-18(9-10-19(20)23)31-14-15-5-7-17(27)8-6-15/h2-13H,14H2,1H3 |
InChI Key |
XGBMHBKOLQCHNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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